2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide
Description
2-Hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide is a synthetic organic compound characterized by a butanamide backbone with three key substituents:
Properties
CAS No. |
1863392-76-0 |
|---|---|
Molecular Formula |
C8H17NO3S |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
2-hydroxy-N-(2-methoxyethyl)-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C8H17NO3S/c1-12-5-4-9-8(11)7(10)3-6-13-2/h7,10H,3-6H2,1-2H3,(H,9,11) |
InChI Key |
HRTJSYROAPHRCM-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C(CCSC)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Substrate Selection and Reaction Mechanism
The process employs substrates such as 2-hydroxy-3-butenoic acid esters (e.g., methyl 2-hydroxy-3-butenoate). Under free-radical conditions (initiated by AIBN at 50–60°C), methyl mercaptan adds across the terminal double bond, yielding methyl 2-hydroxy-4-(methylthio)butanoate (Fig. 1A). Subsequent hydrolysis of the ester group produces 2-hydroxy-4-(methylthio)butanoic acid (HMBA), a key intermediate.
Key Reaction Parameters
-
Temperature : 50–60°C
-
Pressure : 50–70 psig
-
Catalyst : Azobisisobutyronitrile (AIBN, 2 mol%)
Amidation Strategies for N-(2-Methoxyethyl) Group Introduction
The N-(2-methoxyethyl)amide group is introduced via nucleophilic acyl substitution. Building on methods from Design, Synthesis, and in vitro Evaluation (2024), HMBA derivatives are converted to reactive intermediates (e.g., acid chlorides) before coupling with 2-methoxyethylamine.
Acid Chloride Formation and Amide Coupling
-
Activation : HMBA is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
-
Amidation : Reaction with 2-methoxyethylamine in anhydrous dichloromethane (DCM) at 0–5°C yields the target amide (Fig. 1B).
Optimization Insights
-
Solvent : DCM minimizes side reactions.
-
Base : Triethylamine (TEA) scavenges HCl, improving yields to ~70–78%.
Alternative Pathways: Sequential Functionalization
Stepwise Construction of the Carbon Skeleton
An alternative route constructs the carbon chain sequentially:
-
Thiol-Ene Reaction : Allyl alcohol reacts with methyl mercaptan under UV light, forming 4-(methylthio)butan-1-ol.
-
Oxidation : Selective oxidation of the primary alcohol to a carboxylic acid (CrO₃/H₂SO₄).
Advantages : Avoids handling unstable α,β-unsaturated esters.
Challenges : Lower overall yield (~60%) due to multiple steps.
Comparative Analysis of Synthetic Methods
Critical Challenges and Optimization Strategies
Side Reactions and Mitigation
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl and methylsulfanyl groups can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxyl group to a methoxy group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfanyl groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
Table 1: Structural and Functional Comparison
*Calculated using standard atomic masses.
Research Findings and Implications
Structural Insights from Crystallography
- highlights the use of SHELX software in resolving crystal structures of small molecules . If applied to the target compound, this could reveal conformational preferences, such as intramolecular H-bonding between the hydroxyl and amide groups.
- The sulfonamide derivative in forms intermolecular C–H⋯O bonds, stabilizing its crystal lattice . Similar packing interactions may occur in the target compound, influencing its solid-state stability.
Q & A
Q. Table 1: Comparison of Reaction Conditions from Analogous Compounds
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Substitution | 2-Methoxyethyl chloride, K₂CO₃, DCM, reflux | 70–85% | |
| Hydroxylation | H₂O₂ (30%), RT, 12 hr | 60–75% | |
| Purification | Silica gel chromatography (EtOAc/hexane) | >90% purity |
Basic: Which spectroscopic and crystallographic techniques confirm the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies key groups:
- Hydroxy proton (δ 1.8–2.1 ppm, broad), methoxyethyl (δ 3.3–3.5 ppm), and methylsulfanyl (δ 2.1–2.3 ppm) .
- Carbon shifts for the amide carbonyl (δ 170–175 ppm) and quaternary carbons .
- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (amide C=O), and 650 cm⁻¹ (C-S) .
- X-ray Crystallography : Use SHELX or SIR97 for structure refinement. Key metrics: R-factor < 5%, resolution ≤ 1.0 Å .
Advanced: How can researchers resolve contradictions in reaction yields when modifying substituents (e.g., methylsulfanyl vs. sulfonyl groups)?
Methodological Answer:
Contradictions arise from electronic and steric effects. Systematic approaches include:
- Electronic Analysis : Methylsulfanyl (electron-donating) increases nucleophilicity at the β-carbon, enhancing substitution efficiency compared to sulfonyl groups (electron-withdrawing) .
- DOE (Design of Experiments) : Vary temperature, solvent polarity, and base strength (e.g., NaOH vs. Et₃N) to optimize conditions for each derivative .
- Kinetic Studies : Monitor reaction progress via TLC/HPLC to identify rate-limiting steps (e.g., amine activation vs. coupling) .
Advanced: What computational strategies predict the compound’s reactivity and binding modes in biological systems?
Methodological Answer:
- DFT Calculations : Model oxidation pathways (e.g., sulfoxide formation) using Gaussian or ORCA. Key parameters: Gibbs free energy (ΔG) of transition states .
- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450). Focus on hydrogen bonding with the hydroxy group and hydrophobic contacts with methylsulfanyl .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes (≥100 ns trajectories) .
Advanced: How to design enzyme inhibition assays to evaluate this compound’s bioactivity?
Methodological Answer:
- Target Selection : Prioritize enzymes with sulfur-binding pockets (e.g., cysteine proteases or kinases) based on methylsulfanyl’s nucleophilicity .
- Assay Protocol :
- IC₅₀ Determination : Dose-response curves (0.1–100 μM) with fluorogenic substrates (e.g., Z-FR-AMC for caspases) .
- Control Experiments : Compare with known inhibitors (e.g., E-64 for cysteine proteases) and assess off-target effects via kinome screening .
- Data Analysis : Use GraphPad Prism for nonlinear regression and Hill coefficient calculation .
Q. Table 2: Example Bioactivity Data from Structural Analogs
| Compound | Target Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|---|
| (2S)-2-Amino-N,N-dimethyl analog | Caspase-3 | 5.0 | |
| N-(2-Methoxyethyl)-4-(methylsulfanyl) | Cytochrome P450 3A4 | 12.3 |
Basic: What are the stability considerations for storing and handling this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the methylsulfanyl group .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amide bond .
- pH Stability : Buffered solutions (pH 6–8) prevent deprotonation of the hydroxy group, which can alter reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
